molecular formula C6H3ClN4 B3064489 6-Chloropteridine CAS No. 1125-82-2

6-Chloropteridine

Cat. No.: B3064489
CAS No.: 1125-82-2
M. Wt: 166.57 g/mol
InChI Key: YAVYBQFUSWPIQK-UHFFFAOYSA-N
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Description

6-Chloropteridine is a heterocyclic compound featuring a pteridine backbone—a bicyclic system comprising fused pyrimidine and pyrazine rings—with a chlorine atom substituted at position 6 (Figure 1). This substitution significantly influences its chemical reactivity and biological activity.

Properties

IUPAC Name

6-chloropteridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVYBQFUSWPIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633946
Record name 6-Chloropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-82-2
Record name 6-Chloropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropteridine typically involves the chlorination of pteridine derivatives. One common method is the direct chlorination of pteridine using chlorine gas in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective chlorination at the sixth position.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride can be employed to achieve high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropteridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or hydroxyl groups.

    Oxidation Reactions: The compound can be oxidized to form pteridine-N-oxide derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of pteridine derivatives with different oxidation states.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and hydroxyl compounds. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pteridine derivatives.

    Oxidation Reactions: Major products are pteridine-N-oxide derivatives.

    Reduction Reactions: Reduced pteridine derivatives with altered oxidation states.

Scientific Research Applications

6-Chloropteridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: this compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloropteridine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Key Properties and Reactivity :

  • Synthesis and Functionalization : 6-Chloropteridine undergoes nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nature of the pteridine ring, which activates the chlorine atom for displacement. For example, palladium-mediated Heck reactions with acetylenes yield alkynyl-substituted pteridines, enabling applications in medicinal chemistry .
  • Deactivation Effects: Unlike 6-chloropterin (a derivative with a 2-amino group), this compound lacks deactivating substituents, allowing it to react readily with nucleophiles. In 6-chloropterin, the amino group and anion formation in the pyrimidine ring severely deactivate the chlorine, rendering it unreactive toward amines .

Applications :
this compound is a scaffold in anticancer research due to pteridine's pharmacological versatility. Its derivatives are explored for targeting enzymes like dihydrofolate reductase (DHFR) and kinases .

Comparison with Structurally Related Compounds

Other Chlorinated Pteridines

  • 6-Chloropterin: Structure: Contains a 2-amino substituent on the pyrimidine ring. Reactivity: The amino group deactivates the chlorine at position 6, preventing reactions with amines. Acetylation of the amino group (to 2-acetyl-6-chloropterin) still results in deacetylation rather than nucleophilic displacement . Applications: Limited utility in synthesis due to low reactivity.
  • 7-Chloropteridines :

    • Reactivity : Chlorine at position 7 (pyrazine ring) shows higher reactivity than this compound in some cases, as steric and electronic effects differ. However, direct comparisons are sparse in the literature.

Chlorinated Pyridine Derivatives

Pyridine derivatives with chlorine at position 6 are common intermediates in agrochemical and pharmaceutical synthesis.

  • 6-Chloropyridine-3-carboxamide: Structure: Pyridine ring with chlorine at position 6 and a carboxamide group at position 3. Reactivity in SNAr is moderate compared to this compound due to the electron-withdrawing carboxamide . Applications: Intermediate in antiviral and anticancer drug synthesis .
  • 6-Chloro-3-iodopyridin-2-amine: Structure: Pyridine with chlorine (position 6), iodine (position 3), and an amino group (position 2). Reactivity: Iodine acts as a leaving group in cross-coupling reactions, while the amino group directs electrophilic substitution. The chlorine at position 6 stabilizes the ring electronically .

Chlorinated Purines

  • 6-Chloropurine: Structure: Purine core with chlorine at position 4. Reactivity: Chlorine is highly reactive in SNAr, forming nucleosides and nucleotides. Reactivity is enhanced by the electron-deficient purine ring. Applications: Key intermediate in antiviral (e.g., acyclovir) and immunosuppressant drug synthesis .

Data Tables

Table 2: Electronic Effects of Substituents on Reactivity

Compound Electron-Withdrawing Groups Electron-Donating Groups Reactivity Trend
This compound None None High SNAr
6-Chloropterin NH₂ (pyrimidine ring) None Low SNAr
6-Chloro-3-iodopyridin-2-amine Cl (position 6) NH₂ (position 2) Moderate SNAr

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropteridine
Reactant of Route 2
Reactant of Route 2
6-Chloropteridine

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